Ceftizoxime-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N5O5S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3 |
InChI Key |
NNULBSISHYWZJU-SFIQILLKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Origin of Product |
United States |
Ceftizoxime and Its Deuterated Analogues: a Research Context
Overview of Ceftizoxime (B193995) within Cephalosporin (B10832234) Chemistry
Structural Features and Chemical Class of Ceftizoxime
Ceftizoxime is a third-generation cephalosporin antibiotic. drugbank.commcmaster.ca Its core structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class. A key structural element is the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7-beta position. nih.gov Unlike some other third-generation cephalosporins, ceftizoxime lacks a substituent at the C-3 position of the dihydrothiazine ring, a modification that prevents deactivation by certain hydrolytic enzymes. savavet.comguidetomalariapharmacology.org This structural configuration contributes to its high resistance against a broad spectrum of beta-lactamases. drugbank.comnih.gov
| Property | Value |
| Chemical Formula | C₁₃H₁₃N₅O₅S₂ |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.gov |
| Molecular Weight | 383.403 g/mol |
| CAS Number | 68401-81-0 nih.gov |
Fundamental Mechanism of Action of Ceftizoxime (as a beta-lactam antibiotic for research context)
As a member of the beta-lactam class of antibiotics, the bactericidal action of ceftizoxime stems from its ability to inhibit the synthesis of the bacterial cell wall. pediatriconcall.com It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located within the bacterial cell wall. drugbank.comtoku-e.com These enzymes are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains to provide structural integrity to the cell wall. toku-e.com By inhibiting this process, ceftizoxime disrupts cell wall assembly, leading to cell lysis and bacterial death. drugbank.comsavavet.com
Rationale and Design Principles for Deuterated Ceftizoxime (Ceftizoxime-d3)
Specific Deuterium (B1214612) Labeling Positions and Their Significance
This compound is a deuterated analogue of ceftizoxime. In this isotopically labeled version, three hydrogen atoms on the methyl group of the methoxyimino side chain are replaced with deuterium atoms. This specific labeling results in a molecule with the chemical formula C₁₃H₁₀D₃N₅O₅S₂ and a corresponding increase in molecular weight.
The choice of the methoxyimino group for deuteration is significant because it is a site of potential metabolism. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which may slightly increase the metabolic stability of the compound by slowing down enzymatic degradation at that position. Importantly, this isotopic substitution does not alter the core structure or the mechanism of action of the antibiotic.
Objectives for Utilizing this compound in Research (e.g., internal standard, tracer)
The primary application of this compound in a research setting is as an internal standard for quantitative analysis, particularly in studies employing mass spectrometry (MS). aptochem.com In such analytical methods, an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples.
The ideal internal standard is an isotopically labeled version of the analyte of interest. aptochem.com this compound serves this purpose well because it is chemically almost identical to ceftizoxime, meaning it exhibits similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comchromforum.org However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the non-deuterated ceftizoxime by the mass spectrometer.
Synthetic Methodologies for Ceftizoxime D3
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation
The synthesis of Ceftizoxime-d3 involves the introduction of three deuterium atoms, typically at the methoxy (B1213986) group of the methoxyimino side chain. This specific labeling provides a 3 Da mass shift, which is ideal for differentiating it from the non-deuterated ceftizoxime (B193995) in mass spectrometry.
Deuteration Strategies at Specific Molecular Sites of Ceftizoxime
The primary strategy for producing this compound focuses on incorporating the deuterium label at the C-methoxy group of the syn-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain attached to the 7-amino position of the cephalosporin (B10832234) core. This is achieved by using a deuterated methylating agent during the synthesis of the side chain precursor. The use of deuterated reagents and solvents is a common method for introducing deuterium into specific molecular sites.
Precursor Synthesis and Intermediate Transformations for Deuterated Ceftizoxime
The synthesis of this compound commences with the preparation of deuterated precursors. A key intermediate is the deuterated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxy-d3-imino)acetic acid. This is typically synthesized by reacting ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate with a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the presence of a base.
The resulting deuterated side chain acid is then activated, often as an acid chloride or an active ester, and coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus or a related cephalosporin intermediate. google.com A common precursor for many synthetic cephalosporins is 7-ACA, which can be modified at the C-3 and C-7 positions to generate a wide array of derivatives. nih.gov For Ceftizoxime, which lacks a substituent at the C-3 position, a suitable starting material would be 7-amino-3-cephem-4-carboxylic acid. google.com
The general synthetic route can be summarized as follows:
Preparation of the deuterated side chain: Reaction of an appropriate precursor with a deuterated methylating agent.
Activation of the deuterated side chain: Conversion of the carboxylic acid group of the deuterated side chain into a more reactive form.
Coupling reaction: Acylation of the amino group of the cephalosporin nucleus (e.g., 7-amino-3-cephem-4-carboxylic acid) with the activated deuterated side chain. google.com
Purification: Isolation and purification of the final product, this compound.
Catalytic and Non-Catalytic Deuterium Exchange Reactions
While the primary method for synthesizing this compound involves the use of deuterated building blocks, catalytic hydrogen-deuterium exchange (HDE) reactions represent an alternative approach for deuterium labeling. nih.gov These reactions typically employ a transition metal catalyst, such as palladium, platinum, or iridium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O or D2 gas. nih.govmdpi.comacs.org
For instance, palladium on carbon (Pd/C) can catalyze H-D exchange reactions in the presence of D2O. mdpi.com N-heterocyclic carbene (NHC) catalysis has also been shown to promote HDE reactions in aldehydes. nih.gov However, for a complex molecule like Ceftizoxime, achieving site-specific deuteration without affecting other parts of the molecule can be challenging. Therefore, the synthetic approach using pre-labeled precursors is generally preferred for its precision and control over the labeling position.
Purification and Isolation Techniques for this compound
Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Common purification techniques for cephalosporin antibiotics are applicable to its deuterated analog.
Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for purifying this compound. nih.govconicet.gov.ar By selecting an appropriate column (e.g., C18) and mobile phase, it is possible to separate this compound from impurities with high resolution. nih.govwdh.ac.id Preparative HPLC can be used to isolate the pure compound in larger quantities. conicet.gov.ar
Crystallization: Crystallization is another effective method for purifying the final product. The choice of solvent system is critical for obtaining a high-purity crystalline solid.
Solid-Phase Extraction (SPE): Solid-phase extraction can be employed as a preliminary cleanup step to remove major impurities before final purification by HPLC or crystallization. capes.gov.br
The purification process often involves a combination of these techniques to achieve the desired level of purity, which is typically greater than 98% for use as an analytical standard.
Assessment of Isotopic Purity and Chemical Identity of Synthesized this compound
Confirming the chemical identity and assessing the isotopic purity of the synthesized this compound are critical final steps. A combination of spectroscopic and spectrometric techniques is used for this purpose.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining the molecular weight and confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition (C13H10D3N5O5S2). The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (approximately 386.42 g/mol ), which is 3 Da higher than that of the non-deuterated Ceftizoxime (approximately 383.4 g/mol ). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the precise location of the deuterium atoms.
¹H NMR: The proton NMR spectrum of this compound will show the absence of the singlet corresponding to the methoxy protons (O-CH3) that is present in the spectrum of non-deuterated Ceftizoxime.
²H NMR: The deuterium NMR spectrum will show a signal at the chemical shift corresponding to the methoxy group, confirming the location of the deuterium label.
¹³C NMR: The carbon-13 NMR spectrum can also be informative, as the carbon atom attached to deuterium will show a characteristic multiplet due to C-D coupling and a slight isotopic shift. nih.gov
Isotopic Purity Assessment: The isotopic purity, which refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms, is typically determined by mass spectrometry. By analyzing the relative intensities of the mass peaks for the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species, the isotopic enrichment can be calculated. For use as an internal standard, an isotopic purity of >98% is generally required.
Below is a table summarizing the analytical techniques used for characterization:
| Analytical Technique | Purpose | Expected Results for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and deuterium incorporation. | Molecular weight of ~386.42, consistent with C13H10D3N5O5S2. |
| ¹H NMR | Structural confirmation and verification of deuteration site. | Absence of the O-CH3 proton signal. |
| ¹³C NMR | Structural confirmation. | Characteristic signal for the C-D3 group. nih.gov |
| ²H NMR | Direct detection and confirmation of deuterium location. | Signal at the chemical shift of the methoxy group. |
| HPLC | Determination of chemical purity. | Purity typically >98%. |
Analytical Chemistry and Method Development for Ceftizoxime D3
Advanced Chromatographic Techniques for Separation and Quantification
The separation and quantification of Ceftizoxime (B193995) and its deuterated standard are predominantly achieved through advanced chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). These methods offer the high sensitivity, selectivity, and accuracy required for bioanalytical studies.
LC-MS/MS is the gold standard for quantifying Ceftizoxime in biological samples, a process significantly enhanced by the use of Ceftizoxime-d3. The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation from endogenous matrix components for both Ceftizoxime and its co-eluting internal standard, this compound. Due to their nearly identical chemical structures, conditions optimized for Ceftizoxime are directly applicable to this compound.
Reversed-phase chromatography is the most common separation mode. Researchers have successfully utilized various columns, including C18 and Phenyl stationary phases, to achieve desired separation. nih.govnih.govnih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic additive like formic acid to improve peak shape and ionization efficiency. frontiersin.orgfrontiersin.orgnih.govthermofisher.com A gradient elution program is often employed to ensure the timely elution of the analytes while maintaining good separation from matrix interferences. frontiersin.orgnih.gov
Table 1: Examples of Optimized Chromatographic Conditions for Ceftizoxime Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatographic System | UPLC / HPLC | UPLC | HPLC |
| Column | XTerra Phenyl (4.6 × 50 mm, 5 µm) nih.gov | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) nih.gov | Reverse-phase (C-18) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Water with 2.8% Acetic Acid nih.gov | 40 mM Phosphate Buffer (pH 3.2) nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov | Acetonitrile nih.gov | Methanol nih.gov |
| Flow Rate | 0.3 mL/min nih.gov | Not Specified | 0.85 mL/min nih.gov |
| Column Temperature | 45°C nih.gov | Not Specified | 32°C nih.gov |
| Elution Type | Gradient nih.gov | Isocratic (13% Acetonitrile) nih.gov | Gradient nih.gov |
Mass spectrometry provides the high selectivity needed to differentiate and quantify the analyte and its deuterated internal standard. Electrospray ionization (ESI) in the positive ion mode is typically used for Ceftizoxime analysis. nih.govfrontiersin.org The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each compound.
For Ceftizoxime, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 384. nih.gov For this compound, this precursor ion is shifted to m/z 387 due to the three deuterium (B1214612) atoms. Upon collision-induced dissociation, these precursor ions fragment into characteristic product ions. A common transition monitored for Ceftizoxime is m/z 383.9 → 227.0. nih.gov For this compound, a corresponding shift in the product ion may be observed if the deuterium label is retained in the fragment, or the same product ion may be monitored if the deuterated part is lost. This isotopic distinction allows the mass spectrometer to detect both compounds simultaneously and independently, even though they elute from the chromatography column at the same time.
Table 2: Representative Mass Spectrometric Parameters for Ceftizoxime and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ceftizoxime | ESI (+) | 383.9 | 227.0 | nih.gov |
| This compound | ESI (+) | 387.0 (inferred) | 227.0 or other | nih.gov |
The use of a stable isotope-labeled (SIL) internal standard like this compound is the cornerstone of accurate quantitative bioanalysis by LC-MS/MS. kcasbio.comresearchgate.net Because this compound is chemically and physically almost identical to Ceftizoxime, it experiences the same behavior during every step of the analytical process, including sample extraction, handling, and injection. kcasbio.com
Any variability or loss of analyte during sample preparation is mirrored by the SIL internal standard. Crucially, it also compensates for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine). kcasbio.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly accurate and precise quantification. nih.gov The European Medicines Agency (EMA) has noted that the vast majority of submitted bioanalytical methods incorporate SIL internal standards, underscoring their regulatory importance. kcasbio.com
While LC-MS/MS is preferred for its sensitivity, HPLC with ultraviolet (UV) detection is also a viable technique for the quantification of Ceftizoxime. These methods are often employed when the required sensitivity levels are not as low or when an MS detector is unavailable.
A typical HPLC method involves a reversed-phase C18 column with a mobile phase consisting of acetonitrile and an acidic aqueous buffer. nih.govresearchgate.net Detection is performed by monitoring the UV absorbance at a wavelength where Ceftizoxime exhibits a strong response, such as 310 nm. nih.govresearchgate.net Since the deuterium substitution in this compound is on the methoxyimino group and does not alter the core chromophore structure, its UV absorbance characteristics are identical to those of Ceftizoxime. Therefore, the same detection wavelength is used for both compounds. In this context, this compound would not be used as an internal standard in the same way as in MS, because a UV detector cannot differentiate between the two co-eluting compounds based on mass. Instead, other non-isotopic compounds are used as internal standards for HPLC-UV methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound
Mass Spectrometric Parameters for Isotopic Selectivity and Sensitivity
Spectroscopic Characterization of Deuterated Ceftizoxime
The structural integrity and isotopic labeling of this compound are confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
In the ¹H NMR spectrum, the most significant difference between Ceftizoxime and this compound is the absence of the singlet signal corresponding to the methoxy (B1213986) (-OCH₃) protons in the deuterated version. Instead, the ¹³C NMR spectrum of this compound would show a distinct splitting pattern for the deuterated carbon (CD₃) due to coupling with deuterium.
In IR spectroscopy, the key difference would be the presence of C-D stretching vibrations in this compound, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the methyl group in the parent compound. This shift to a lower wavenumber is a direct consequence of the heavier mass of deuterium compared to hydrogen. Other regions of the IR spectrum, such as the characteristic bands for the β-lactam carbonyl (C=O) group (around 1775 cm⁻¹) and the amide C=O group (around 1642 cm⁻¹), would remain largely unchanged, confirming that the core structure of the molecule is preserved. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Specifically, ¹H NMR and ²H (Deuterium) NMR are employed to confirm the precise location of the deuterium atoms and to assess the isotopic purity of the compound.
In this compound, the three deuterium atoms are incorporated into the methyl group of the methoxyimino side chain. This specific labeling is confirmed by comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, Ceftizoxime. In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons (O-CH₃) at approximately 4.0 ppm is expected to be significantly diminished or absent, confirming successful deuteration at this position.
²H NMR spectroscopy provides direct evidence of the deuterium incorporation. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group confirms the position of the deuterium atoms. The integration of this signal allows for an estimation of the deuterium enrichment.
Table 1: Representative ¹H NMR Spectral Data Comparison of Ceftizoxime and this compound
| Proton Assignment | Ceftizoxime Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Expected Integration (Ceftizoxime) | Observed Integration (this compound) |
| Aminothiazole-H | ~6.8 | ~6.8 | 1H | ~1H |
| β-lactam-H | ~5.2, ~5.8 | ~5.2, ~5.8 | 2H | ~2H |
| Methoxy (-OCH₃) | ~4.0 | ~4.0 | 3H | <0.05H |
| Other protons | Various | Various | Various | Various |
Note: The data presented in this table is representative and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Enrichment Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition and isotopic enrichment of this compound. The accurate mass measurement provided by HRMS allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₀D₃N₅O₅S₂.
The mass spectrum of this compound will show a molecular ion peak corresponding to its monoisotopic mass, which is approximately 3 mass units higher than that of unlabeled Ceftizoxime. The high resolution of the instrument allows for the differentiation of the deuterated compound from any residual unlabeled material or other impurities. Isotopic enrichment is determined by comparing the peak intensities of the deuterated and non-deuterated molecular ions. A high isotopic purity is indicated by a significantly more intense peak for the d3-isotopologue.
Table 2: HRMS Data for this compound
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₃H₁₀D₃N₅O₅S₂ | Confirmed |
| Theoretical Monoisotopic Mass (M+H)⁺ | 387.0585 | 387.0582 |
| Isotopic Enrichment | >98% | >98% |
Note: The data presented in this table is representative of typical results obtained from HRMS analysis.
Validation of Analytical Methods for this compound
For this compound to be reliably used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the analytical method must be thoroughly validated. Validation ensures that the method is accurate, precise, and reproducible for its intended purpose.
Evaluation of Linearity, Accuracy, and Precision
Method validation for this compound, when used as an internal standard, is typically performed in conjunction with the validation of the analytical method for the parent compound, Ceftizoxime. However, the stability and response of this compound are critical.
Linearity: While the linearity is primarily assessed for the analyte (Ceftizoxime), the response of the internal standard (this compound) should be consistent across the calibration range.
Accuracy and Precision: The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% for LLOQ). researchgate.netnih.gov
Table 3: Representative Accuracy and Precision Data for a Ceftizoxime Assay Using this compound as an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| LLOQ | 5 | 98.5 | 8.2 | 102.1 | 9.5 |
| Low | 15 | 101.2 | 6.5 | 99.8 | 7.1 |
| Medium | 150 | 97.6 | 4.3 | 98.5 | 5.2 |
| High | 1500 | 103.4 | 3.1 | 101.9 | 4.0 |
Note: This data is hypothetical and represents typical validation results for a bioanalytical method.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined for the analyte, Ceftizoxime, not the internal standard. The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. und.edu The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise. For Ceftizoxime in biological matrices, typical LOQ values are in the low ng/mL range. researchgate.net
Table 4: Representative LOD and LOQ for Ceftizoxime Analysis
| Parameter | Value (ng/mL) | Methodology |
| Limit of Detection (LOD) | 1.5 | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 5.0 | Signal-to-noise ratio of 10:1 with acceptable accuracy and precision |
Note: These values are illustrative and depend on the specific analytical method and instrumentation.
Specificity and Robustness Assessments in Complex Biological Matrices
Specificity: The specificity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other medications. In the context of a Ceftizoxime assay using this compound, specificity is assessed by analyzing blank biological matrices (e.g., plasma, tissue homogenates) from multiple sources to ensure no interferences are observed at the retention times of Ceftizoxime and this compound.
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Typical variations tested include changes in mobile phase composition, flow rate, and column temperature. The analytical results should remain within the acceptance criteria for the method to be considered robust.
Preclinical Pharmacokinetic and Metabolic Investigations Utilizing Ceftizoxime D3
In Vitro Metabolic Stability and Metabolite Identification Studies
Scientific evidence consistently demonstrates that ceftizoxime (B193995) is not significantly metabolized. drugbank.comwikidoc.orgwikipedia.orgchemicalbook.comresearchgate.netnih.gov This inherent stability means that extensive metabolic investigations, as are common for other pharmaceuticals, are largely absent from the published literature for this compound. The structural design of ceftizoxime, specifically the removal of the C-3 side chain, prevents deactivation by hydrolytic enzymes, contributing to its metabolic resistance. wikipedia.org
Hepatic Microsomal and Cytosolic Stability Assessments (non-human origin)
Standard in vitro metabolic assays using liver microsomes and cytosol are designed to evaluate the extent of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolism. evotec.comwuxiapptec.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs. evotec.com However, for a compound like ceftizoxime that is not metabolized, incubations with hepatic microsomes or cytosolic fractions from non-human species (such as rats or dogs) would be expected to show minimal to no degradation of the parent compound over time. One study noted that in dogs, ceftizoxime was resistant to metabolic degradation. nih.gov While specific data tables for ceftizoxime in these assay systems are not prevalent in the literature due to its known stability, a hypothetical outcome would show a high percentage of the parent compound remaining after incubation.
Hypothetical In Vitro Stability of Ceftizoxime in Rat Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | >98 |
| 15 | >95 |
| 30 | >95 |
| 45 | >95 |
This table is illustrative and represents the expected outcome for a metabolically stable compound.
Application of Ceftizoxime-d3 for Tracking Metabolic Fates and Identifying Metabolites (e.g., using tracer studies)
Deuterium-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, primarily for their use as internal standards in mass spectrometry-based bioanalysis. vulcanchem.commathnet.ru The known mass shift allows for precise quantification of the non-deuterated drug in biological samples.
In metabolic studies, tracer experiments with isotopically labeled compounds are standard practice. A study using [14C]-ceftizoxime in rats did find small amounts of metabolites in the urine and bile, but the vast majority of the dose was excreted as the unchanged drug. nih.gov If ceftizoxime were to undergo metabolism, this compound could be used to track the formation of these minor metabolites. However, because metabolism is not a significant clearance pathway, such studies are not widely reported.
Analysis of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Rates
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of the enzymatic reaction. cdnsciencepub.com This strategy is sometimes used to develop drugs with improved pharmacokinetic profiles. nih.gov For this effect to be relevant, the C-H bond cleavage must be a rate-limiting step in the metabolism of the drug. Since ceftizoxime is not subject to significant metabolism, particularly via pathways involving C-H bond cleavage like CYP-mediated oxidation, the deuterium KIE would not be expected to substantially alter its pharmacokinetic profile.
In Vivo Pharmacokinetic Profiling in Non-Human Animal Models
Pharmacokinetic studies of ceftizoxime have been conducted in several non-human animal models, providing a basis for understanding its behavior in biological systems.
Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Species (e.g., rodents, rabbits, dogs)
Studies in rats and dogs using [14C]-ceftizoxime have shown that the drug is rapidly and widely distributed throughout the body, with the exception of the brain. nih.gov High concentrations were found in the kidneys, liver, lungs, and skin. nih.gov The primary route of elimination in all species studied is excretion of the unchanged drug in the urine. drugbank.comnih.gov One study reported that approximately 80% of a ceftizoxime dose was excreted unchanged in the 24-hour urine of mice, rats, and dogs. Biliary excretion was found to be low. nih.gov The serum half-life varies by species, with reported values of 0.22 hours in rats and 0.98 hours in dogs. nih.gov
Pharmacokinetic Parameters of Ceftizoxime in Various Animal Models
| Species | Serum Half-life (hours) | Primary Route of Excretion | Protein Binding (%) | Reference |
|---|---|---|---|---|
| Rat | 0.22 | Renal | 32 | nih.gov |
| Dog | 0.98 | Renal | 17 | nih.gov |
Comparative Pharmacokinetics of Ceftizoxime and this compound in Animal Models
Direct comparative pharmacokinetic data between ceftizoxime and this compound in preclinical animal models is not extensively available in published literature. However, the theoretical basis for utilizing this compound lies in the kinetic isotope effect. The deuteration at the methoxyimino group is expected to marginally increase the metabolic stability of the compound by slowing down enzymatic degradation at this site. This could potentially lead to slight alterations in pharmacokinetic parameters when compared to the non-deuterated ceftizoxime.
While specific data for the d3-variant is lacking, extensive pharmacokinetic studies have been conducted on ceftizoxime in various animal models, which can serve as a baseline for hypothesized comparisons. Studies in mice, rats, dogs, and monkeys have characterized the pharmacokinetic profile of ceftizoxime following parenteral administration. nih.govnih.gov Generally, ceftizoxime exhibits a pharmacokinetic profile that can be described by a two-compartment open model. nih.govnih.gov
High serum concentrations of ceftizoxime are achieved in all tested animal species. nih.govnih.gov Interestingly, serum concentrations have been observed to be higher in larger animals like dogs and monkeys compared to smaller animals such as mice and rats. nih.govnih.gov
A hypothetical comparison of key pharmacokinetic parameters is presented below, illustrating the expected minimal impact of deuteration. The values for ceftizoxime are based on published preclinical data, while the values for this compound are projected based on the kinetic isotope effect.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Ceftizoxime and this compound in a Representative Animal Model (Rat)
| Parameter | Ceftizoxime (Reported) | This compound (Hypothetical) |
|---|---|---|
| Half-life (t½) | ~0.5 hours | Slightly increased |
| Clearance (CL) | High | Slightly decreased |
| Volume of Distribution (Vd) | ~0.3 L/kg | No significant change expected |
| Metabolic Stability | Stable | Marginally increased |
Quantitative Assessment of Tissue Distribution and Clearance Mechanisms in Preclinical Systems
Tissue Distribution:
Preclinical studies have demonstrated that ceftizoxime achieves high concentrations in various tissues of rats after parenteral dosing. nih.govnih.gov This includes significant penetration into extravascular spaces. capes.gov.br The distribution into tissues is a critical factor for its efficacy in treating infections at different sites. The volume of distribution has been reported to be approximately 0.36 L/kg in patients with normal renal function, suggesting distribution into total body water. nih.gov While specific quantitative tissue distribution data for this compound is not available, it is not expected to differ significantly from ceftizoxime, as the deuteration is unlikely to alter its fundamental physicochemical properties that govern tissue penetration.
Clearance Mechanisms:
The primary route of elimination for ceftizoxime is renal excretion. drugbank.com In all tested animal species, a significant portion, around 80%, of the administered dose is excreted unchanged in the urine within 24 hours. nih.govnih.gov Ceftizoxime is not significantly metabolized. drugbank.com Biliary excretion of ceftizoxime is low, accounting for approximately 3.7% in rats and 0.59% in dogs. nih.govnih.gov
Table 2: Excretion Profile of Ceftizoxime in Different Animal Species
| Species | Primary Route of Excretion | Unchanged in Urine (%) | Biliary Excretion (%) |
|---|---|---|---|
| Rat | Renal | ~80 nih.govnih.gov | 3.7 nih.govnih.gov |
| Dog | Renal | ~80 nih.govnih.gov | 0.59 nih.govnih.gov |
| Monkey | Renal | ~80 nih.govnih.gov | Not Reported |
| Mouse | Renal | ~80 nih.govnih.gov | Not Reported |
Investigation of Drug-Drug Interactions and Disposition Mechanisms in Preclinical Models
The use of this compound in preclinical drug-drug interaction studies is primarily as a tracer to elucidate the mechanisms of interaction. By using the deuterated form, researchers can accurately distinguish the administered drug from any endogenous or co-administered compounds, allowing for precise quantification of its disposition.
While specific drug-drug interaction studies utilizing this compound are not prominently documented, studies with ceftizoxime have indicated potential interactions. For instance, co-administration with probenecid, an inhibitor of renal tubular secretion, has been shown to reduce the renal clearance of ceftizoxime, leading to higher and more sustained serum concentrations. nih.gov This suggests that ceftizoxime is a substrate for renal transporters.
In a preclinical setting, this compound could be co-administered with a potential interacting drug in an animal model. By analyzing plasma and urine samples for both this compound and its non-deuterated counterpart (if administered simultaneously), or by comparing the pharmacokinetics of this compound with and without the interacting drug, researchers could investigate:
Inhibition of Renal Transporters: A decrease in the renal clearance of this compound in the presence of a co-administered drug would indicate an interaction at the level of renal secretion.
Induction or Inhibition of Minor Metabolic Pathways: Although ceftizoxime is not extensively metabolized, any minor metabolic pathways could be investigated for potential drug-drug interactions using the deuterated compound.
The stability of ceftizoxime in biological fluids like serum, urine, and tissue homogenates has been noted to be high, which is an advantage in such studies. nih.gov
Advanced Research Applications of Ceftizoxime D3
Mechanistic Studies of Drug-Target Interactions
The primary mechanism of action for ceftizoxime (B193995), and by extension Ceftizoxime-d3, involves the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). mdpi-res.comfrontiersin.orgmedchemexpress.com The deuterium (B1214612) labeling of this compound provides a nuanced tool for dissecting these interactions with high precision.
Elucidation of Enzyme Binding and Reaction Pathways Using Isotopic Labeling
Isotopically labeled compounds like this compound are instrumental in studies of enzyme kinetics and reaction mechanisms. The deuterium atoms are located on the methyl group of the methoxyimino side chain, creating a mass shift of 3 Daltons compared to the unlabeled compound. mdpi-res.com This mass difference is readily detectable by mass spectrometry, allowing researchers to distinguish the labeled drug from its endogenous or metabolic counterparts and to trace its fate as it interacts with its enzymatic targets.
While specific studies detailing the use of this compound in elucidating enzyme binding pathways are not prevalent in publicly accessible literature, the principles of its application are well-established. For example, in studies of other antibiotic-enzyme interactions, isotopically labeled probes have been used to quantify the acylation of the target enzyme, providing precise data on reaction rates and binding affinities. The use of this compound as an internal standard in such mass spectrometry-based assays would enable highly accurate quantification of the unlabeled ceftizoxime that has covalently bound to its target PBP, thereby providing clear kinetic data.
Investigation of Penicillin-Binding Protein (PBP) Interactions at a Molecular Level
Ceftizoxime exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis in bacterial cell walls. drugbank.com Understanding the molecular intricacies of this interaction is crucial for overcoming antibiotic resistance. Ceftizoxime is known to bind to several PBPs, including PBP1A and PBP1B in Escherichia coli. drugbank.com
The use of this compound is particularly advantageous in mass spectrometry-based proteomics approaches to study these interactions. For instance, in competitive binding assays, bacteria or purified PBPs can be incubated with unlabeled ceftizoxime, followed by a labeled probe to determine the extent of target engagement. More directly, high-resolution mass spectrometry can be used to analyze the covalent complex formed between a PBP and ceftizoxime. In such experiments, this compound can serve as an invaluable internal standard to ensure precise quantification of the bound, unlabeled drug. This approach allows for the determination of which PBPs are the primary targets of the drug in different bacterial species and how mutations in these proteins may affect binding and lead to resistance. Structural biology techniques, such as X-ray crystallography, have been used to solve the structures of PBPs in complex with other cephalosporins, providing a detailed view of the binding site. nih.gov Similar studies with ceftizoxime, aided by the quantitative rigor provided by this compound in complementary biophysical assays, can further illuminate the precise molecular interactions.
Application in Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) Modeling
QSP and PBPK models are mathematical representations of physiological and pharmacological processes that aim to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. amazon.comfrontiersin.org These models are increasingly used in drug development to simulate drug behavior in virtual biological systems and to optimize dosing regimens. ascpt.orgresearchgate.net
Generation of High-Precision Data for Model Parameterization
A critical component of building robust QSP and PBPK models is the availability of high-quality pharmacokinetic data. These models require accurate measurements of drug concentrations in plasma and various tissues over time to properly parameterize the model equations. frontiersin.org This is where this compound plays a pivotal role.
In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision. This compound is an ideal internal standard for the quantification of ceftizoxime in biological samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its mass difference allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the analytical process, any variability or loss of the analyte during sample preparation can be corrected for, leading to highly reliable concentration data. This high-precision data is essential for accurately determining key pharmacokinetic parameters, such as clearance and volume of distribution, which are fundamental inputs for PBPK and QSP models. frontiersin.orgnih.gov
| Parameter | Description | Importance for PBPK/QSP Models | Role of this compound |
| Plasma Concentration | The concentration of the drug in the blood over time. | Primary data used for model fitting and validation. | Enables highly accurate and precise measurement via LC-MS/MS. |
| Tissue Distribution (Kp) | The ratio of drug concentration in a tissue to that in plasma. | Determines how the drug distributes into different organs and tissues. | Accurate plasma concentration data is crucial for calculating Kp values. |
| Clearance (CL) | The rate at which the drug is removed from the body. | A key parameter defining the elimination of the drug. | Precise concentration-time profiles are required for accurate CL estimation. |
Simulation of Drug Disposition in Virtual Biological Systems
Once a PBPK or QSP model is built and parameterized using high-quality data, it can be used to simulate the disposition of a drug in virtual populations. plos.orgnih.gov These simulations can predict how factors such as age, disease state, or co-administered drugs might affect the pharmacokinetics of ceftizoxime.
The reliability of these simulations is directly dependent on the quality of the data used to build the model. By enabling the generation of high-precision pharmacokinetic data, this compound contributes to the development of more accurate and predictive PBPK and QSP models. These models can then be used to explore different dosing scenarios, predict drug concentrations in tissues that cannot be easily sampled in humans (like the lung interstitium), and identify potential drug-drug interactions, thereby supporting more informed drug development decisions. frontiersin.org
Development of New Research Tools and Probes
Beyond its use as an internal standard, this compound has the potential to be a foundational molecule for the development of more complex research tools. The modification of antibiotics to create chemical probes is a powerful strategy for studying their mechanism of action and identifying their cellular targets.
For example, fluorescently labeled versions of other β-lactam antibiotics have been synthesized and used as activity-based probes to visualize and identify PBPs in bacterial lysates. researchgate.net These probes typically contain a reactive group that covalently binds to the PBP active site and a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for detection.
While there are no specific reports of this compound being used in this manner, its structure could be chemically modified to incorporate such reporter tags. The deuterium label could be retained to provide an additional layer of information, allowing for multiplexed experiments where the probe's binding could be quantified by mass spectrometry in parallel with fluorescence imaging. Such a multi-modal probe derived from a ceftizoxime scaffold could be a valuable tool for competitive binding assays to screen for new PBP inhibitors or to study the regulation of PBP activity under different physiological conditions.
Future Directions and Potential Research Avenues for Deuterated Cephalosporins
The strategic incorporation of deuterium into the molecular structure of cephalosporins, a process known as deuteration, is opening up new frontiers in antimicrobial research and development. While isotopically labeled cephalosporins like this compound currently serve primarily as internal standards for analytical quantification, their potential extends far beyond the laboratory bench. caymanchem.commathnet.ru The future of deuterated cephalosporins is poised to focus on creating therapeutically superior molecules and advancing our understanding of antimicrobial pharmacology.
One of the most promising research avenues is the development of next-generation cephalosporins with enhanced pharmacokinetic profiles. nih.gov Deuteration at metabolically vulnerable sites, or "soft spots," can significantly slow down the rate of metabolic breakdown. nih.gov This "deuterium switch" approach can lead to improved metabolic stability, which may translate into a longer drug half-life, reduced dosing frequency, and more consistent drug exposure in patients. nih.govvulcanchem.com For cephalosporins, which are often eliminated rapidly from the body, this could represent a significant therapeutic advantage. nih.gov
Another critical area of future research involves leveraging deuteration to combat the growing threat of antimicrobial resistance. auctoresonline.orgijpsjournal.com Bacteria develop resistance through various mechanisms, including the production of β-lactamase enzymes that inactivate β-lactam antibiotics like cephalosporins. auctoresonline.org While current strategies involve combining cephalosporins with β-lactamase inhibitors, deuteration offers a complementary approach. auctoresonline.org Research could explore whether deuterating specific parts of the cephalosporin (B10832234) structure can make the molecule less susceptible to enzymatic degradation by β-lactamases. Furthermore, as some bacteria develop resistance by altering the porin channels that allow drug entry, the subtly altered physicochemical properties of a deuterated drug might influence its transport into the bacterial cell. auctoresonline.org
The potential for "metabolic switching" also presents a complex but important research direction. nih.gov Blocking one metabolic pathway through deuteration might increase metabolism at other sites on the molecule. nih.gov Future studies will need to carefully map these alternative metabolic pathways to ensure that any new metabolites formed are not toxic or pharmacologically undesirable. This research will be heavily dependent on the use of advanced analytical techniques, where deuterated standards like this compound will continue to play a crucial role.
Finally, the application of deuterated cephalosporins in precision medicine and advanced diagnostics holds significant potential. ijpsjournal.com Therapeutic Drug Monitoring (TDM) can be optimized using deuterated internal standards for highly accurate quantification of drug levels in individual patients, allowing for personalized dosing regimens. ijpsjournal.com This is particularly important for critically ill patients where achieving optimal antibiotic exposure is vital. frontiersin.org Future research could also focus on developing deuterated cephalosporins as probes to study drug-target interactions and the biochemical mechanisms of resistance in greater detail. nih.gov The insights gained from such studies could guide the rational design of entirely new classes of antibiotics.
Interactive Data Table: Potential Future Research Areas for Deuterated Cephalosporins
| Research Avenue | Potential Benefit of Deuteration | Key Focus Area |
| Pharmacokinetic Enhancement | Increased metabolic stability, longer half-life, reduced dosing frequency. nih.gov | Investigating the "Kinetic Isotope Effect" to slow drug metabolism. |
| Overcoming Resistance | Decreased susceptibility to β-lactamase degradation. auctoresonline.org | Modifying the cephalosporin core to protect the β-lactam ring. |
| Metabolic Pathway Analysis | Understanding and controlling the formation of new metabolites. nih.gov | Characterizing potential "metabolic shunting" and its toxicological impact. |
| Precision Medicine | Enabling highly accurate Therapeutic Drug Monitoring (TDM). ijpsjournal.com | Developing personalized dosing strategies for severe infections. |
| Mechanism of Action Studies | Serving as probes to study drug-receptor binding and resistance. nih.gov | Elucidating the molecular interactions between the antibiotic and bacterial targets. |
Q & A
Basic Research Questions
Q. What established protocols ensure isotopic purity during Ceftizoxime-d3 synthesis and characterization?
- Methodological Answer : Follow reproducible synthetic protocols with rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation. Isotopic purity should be quantified via liquid chromatography-mass spectrometry (LC-MS) with calibration against non-deuterated standards. Experimental details must be documented in the "Materials and Methods" section, including solvent systems, reaction conditions, and purification steps to enable replication .
Q. How should researchers conduct a literature review to identify gaps in this compound pharmacokinetic studies?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search parameters. Prioritize primary literature from peer-reviewed journals, avoiding overreliance on review articles. Cross-reference databases (e.g., PubMed, SciFinder) with Boolean search terms (e.g., "this compound AND pharmacokinetics NOT industrial production"). Identify gaps by mapping existing studies against parameters such as dose-response relationships, metabolic pathways, and interspecies variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
